molecular formula C21H21NO6 B3005070 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637750-75-5

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B3005070
CAS No.: 637750-75-5
M. Wt: 383.4
InChI Key: GMQVAHJNZPKPJY-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-ethoxyphenol, which is then reacted with epichlorohydrin to form an intermediate. This intermediate undergoes further reactions, including cyclization and carbamate formation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phase-transfer catalysts to facilitate the reactions. For example, 2-ethoxyphenoxy and 1,2-dibromoethane can be used as starting materials, with a phase-transfer catalyst and mild dilute aqueous alkali to perform a substitution reaction . This method is advantageous due to its stable quality, mild reaction conditions, and low preparation cost.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-5-25-16-8-6-7-9-17(16)28-20-13(2)26-18-12-14(27-21(24)22(3)4)10-11-15(18)19(20)23/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVAHJNZPKPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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